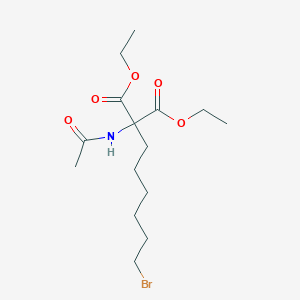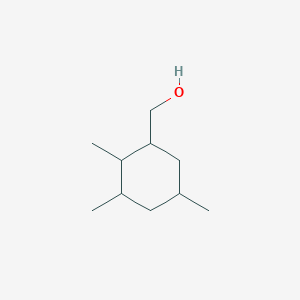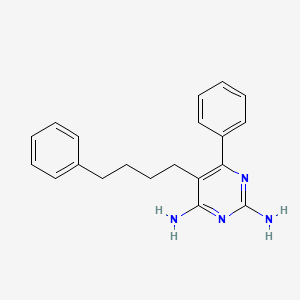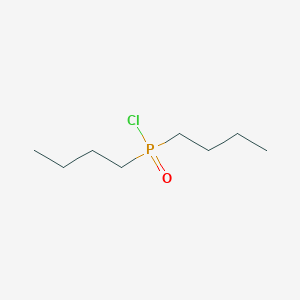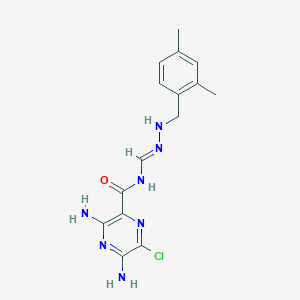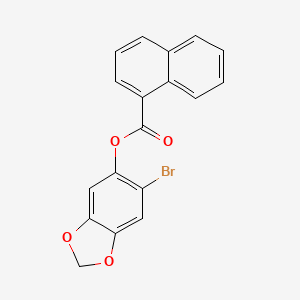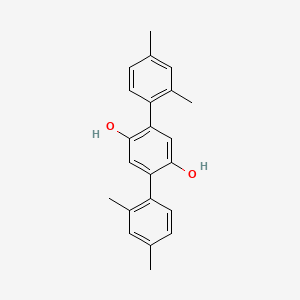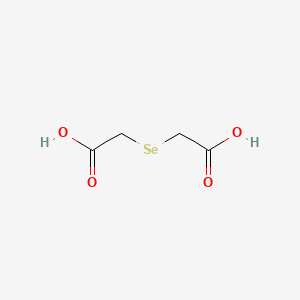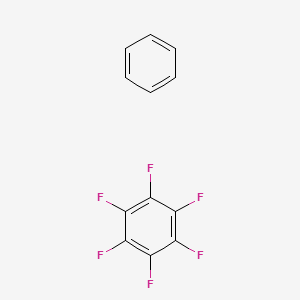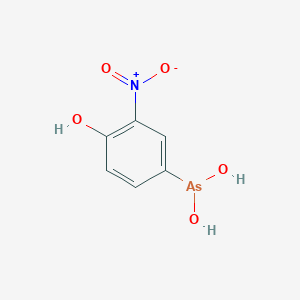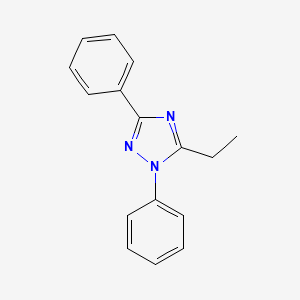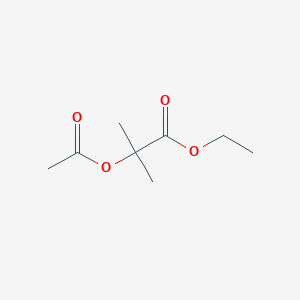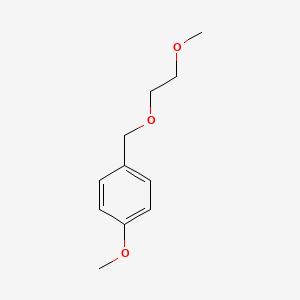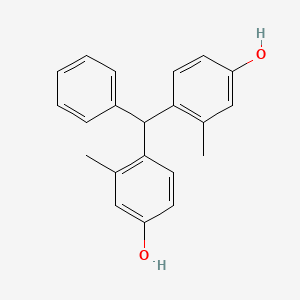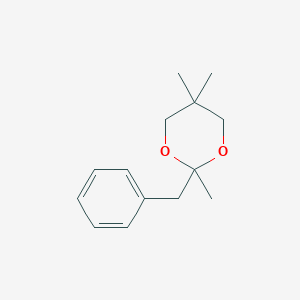
2-Benzyl-2,5,5-trimethyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-2,5,5-trimethyl-1,3-dioxane is an organic compound with the molecular formula C14H20O2. It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-2,5,5-trimethyl-1,3-dioxane typically involves the reaction of benzyl alcohol with 2,2,5-trimethyl-1,3-dioxane-4,6-dione under acidic conditions. The reaction proceeds through the formation of an intermediate acetal, which then undergoes cyclization to form the desired product .
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale reactions. The use of continuous flow reactors and catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-2,5,5-trimethyl-1,3-dioxane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted dioxanes depending on the nucleophile used.
Scientific Research Applications
2-Benzyl-2,5,5-trimethyl-1,3-dioxane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzyl-2,5,5-trimethyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable intermediates through cyclization and acetal formation, which are crucial in its reactivity and biological activity .
Comparison with Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid): Known for its high acidity and use in organic synthesis.
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Used as a boron-containing reagent in organic synthesis.
Uniqueness: 2-Benzyl-2,5,5-trimethyl-1,3-dioxane stands out due to its unique benzyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .
Properties
CAS No. |
6282-28-6 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-benzyl-2,5,5-trimethyl-1,3-dioxane |
InChI |
InChI=1S/C14H20O2/c1-13(2)10-15-14(3,16-11-13)9-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 |
InChI Key |
KFBDJBFMKAJYMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(OC1)(C)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


